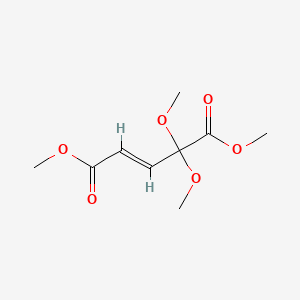
dimethyl (E)-4,4-dimethoxypent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted esters.
Hydrolysis: Generates carboxylic acids.
Wissenschaftliche Forschungsanwendungen
dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,3-dimethoxy-2-butenedioate
- Dimethyl 2,4-dimethoxy-2-butenedioate
- Dimethyl 2,5-dimethoxy-2-butenedioate
Uniqueness
dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
13131-26-5 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.205 |
IUPAC-Name |
dimethyl (E)-4,4-dimethoxypent-2-enedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+ |
InChI-Schlüssel |
YNMIYPRVILZJAG-AATRIKPKSA-N |
SMILES |
COC(=O)C=CC(C(=O)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


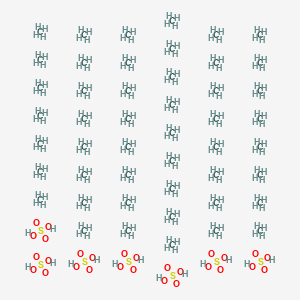
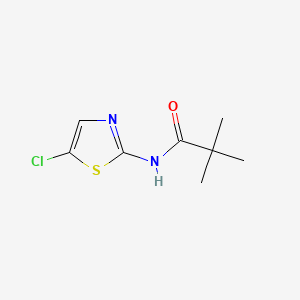
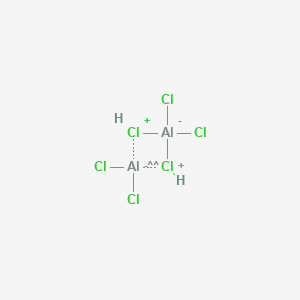
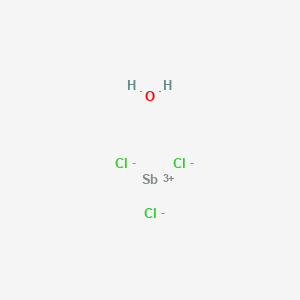
![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

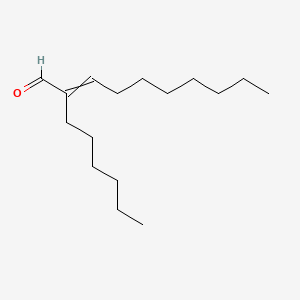
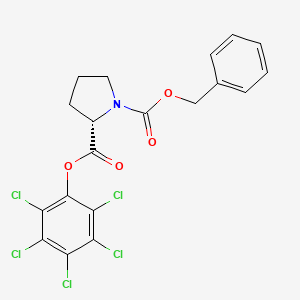
![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
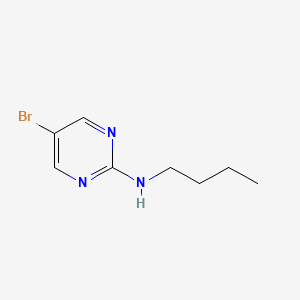
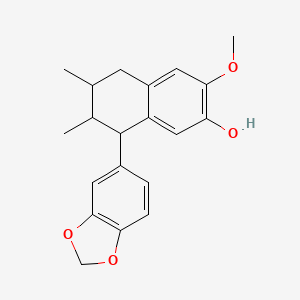
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)
